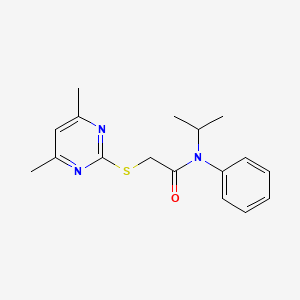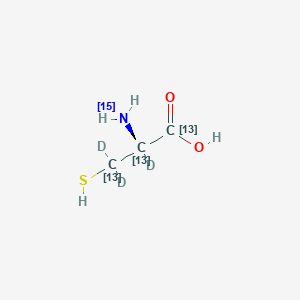
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid is a complex organic compound that features isotopic labeling with nitrogen-15, deuterium, and carbon-13. This compound is of interest in various scientific fields due to its unique isotopic composition, which makes it useful for tracing and studying biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid typically involves multiple steps, including the incorporation of isotopically labeled precursors. One common approach is to start with a suitably protected amino acid derivative, followed by the introduction of the isotopic labels through specific chemical reactions. For example, the nitrogen-15 label can be introduced via amination reactions using nitrogen-15 labeled ammonia or amines. Deuterium labeling can be achieved through hydrogen-deuterium exchange reactions, while carbon-13 labeling can be incorporated using carbon-13 labeled carbon sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and isotopically labeled reagents. The process typically includes purification steps such as chromatography to ensure the final product’s isotopic purity and chemical integrity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic labeling experiments to study protein synthesis and degradation.
Medicine: In drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the production of labeled compounds for use in environmental and agricultural studies.
Mechanism of Action
The mechanism of action of (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid depends on its specific application. In biochemical studies, the isotopic labels allow researchers to trace the compound’s incorporation into metabolic pathways and identify its molecular targets. The labeled atoms can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into the compound’s interactions and transformations within biological systems.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid: Lacks the nitrogen-15 and carbon-13 labels.
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanylpropanoic acid: Lacks the carbon-13 labels.
(2R)-2-azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid: Lacks the nitrogen-15 label.
Uniqueness
The unique combination of nitrogen-15, deuterium, and carbon-13 labels in (2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid makes it particularly valuable for multi-dimensional tracing studies. This allows for a more comprehensive analysis of complex biochemical processes compared to compounds with fewer isotopic labels.
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1 |
InChI Key |
XUJNEKJLAYXESH-UXVMDEDXSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])S)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





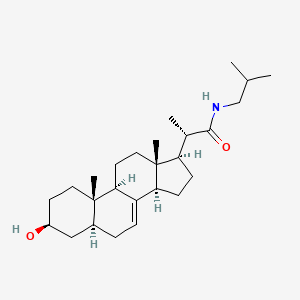


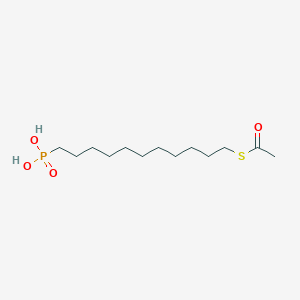
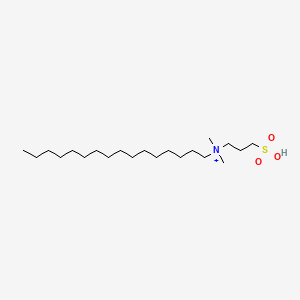

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
